5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
642084-54-6 |
|---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-2-1-3-9(13)7(8)6-17-11-5-15-10(14)4-16-11/h1-5H,6H2,(H2,14,15) |
InChI Key |
DCSICCKSJMIZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrazin-2-amine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 2 of the pyrazine ring demonstrates nucleophilic character, enabling substitution reactions under controlled conditions.
Key Examples:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12 h | N-Methylpyrazin-2-amine derivative | 78% | |
| Benzoyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 4 h | N-Benzoylated pyrazine analog | 65% |
The electron-withdrawing effect of the dichlorophenylmethoxy group enhances the amine's nucleophilicity by polarizing the N–H bond. Steric hindrance from the 2,6-dichlorophenyl group limits reactivity at the methoxy oxygen.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the pyrazine ring.
Suzuki-Miyaura Coupling
The brominated analog (5-bromo derivative) participates in cross-couplings:
Reaction efficiency depends on electronic effects: electron-donating substituents on boronic acids improve yields compared to electron-withdrawing groups .
Electrophilic Aromatic Substitution
The dichlorophenyl group undergoes directed electrophilic substitution:
Nitration:
| Nitrating Agent | Conditions | Product Position | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → 25°C, 6 h | Para to methoxy group | 58% |
Regioselectivity follows established patterns for dichlorobenzene derivatives, with steric and electronic factors favoring para substitution relative to the methoxy group.
Reductive Amination
The primary amine participates in reductive amination with carbonyl compounds:
| Carbonyl Reactant | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | NaBH₃CN, MeOH, 24 h | N-(4-Chlorobenzyl) derivative | 63% | |
| Cyclohexanone | H₂ (1 atm), Pd/C, EtOH | N-Cyclohexylpyrazin-2-amine analog | 71% |
This reaction expands structural diversity while preserving the dichlorophenylmethoxy pharmacophore.
Acid-Base Reactivity
The compound demonstrates pH-dependent behavior:
Protonation Sites:
-
Pyrazine N1 (pKa ≈ 3.2)
-
Amine group (pKa ≈ 8.7)
Solubility Profile:
| Solvent | Solubility (mg/mL) | pH Dependence | Source |
|---|---|---|---|
| Water | 0.45 | Increased below pH 3 | |
| Ethanol | 12.8 | pH-independent |
Protonation at N1 facilitates salt formation with strong acids (e.g., HCl), improving aqueous solubility for biological testing.
Stability Under Thermal Stress
Thermogravimetric analysis reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process | Source |
|---|---|---|---|
| 25–150 | 0.2 | Solvent/water evaporation | |
| 180–220 | 12.4 | Methoxy group cleavage | |
| 220–300 | 68.9 | Pyrazine ring decomposition |
The compound demonstrates adequate thermal stability for standard synthetic manipulations below 180°C.
Scientific Research Applications
Pharmacological Applications
-
Pain Management
- Mechanism : This compound acts as a sodium channel modulator, specifically targeting the NaV1.8 channel, which is crucial in pain transduction. Research indicates that it may provide effective relief for various types of pain, including acute, chronic, neuropathic, and inflammatory pain .
- Case Study : In preclinical studies, compounds similar to 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine demonstrated significant analgesic effects compared to standard treatments like aspirin and diclofenac. For instance, a related pyrazine derivative showed an 8-fold selectivity for NaV1.8 over tetrodotoxin-sensitive sodium channels, suggesting a favorable side-effect profile while effectively managing pain .
-
Neurodegenerative Disorders
- Potential Uses : The compound has been investigated for its effects on neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. Its ability to modulate sodium channels may help in alleviating symptoms associated with these disorders .
- Research Findings : Studies have shown that pyrazine derivatives can improve cognitive function in models of neurodegeneration by reducing excitotoxicity and inflammation in neuronal tissues .
-
Anti-inflammatory Properties
- Action Mechanism : The compound exhibits anti-inflammatory effects by inhibiting specific pathways involved in inflammation, potentially through the modulation of cyclooxygenase enzymes .
- Clinical Relevance : In vitro studies have indicated that related compounds can significantly reduce edema and inflammation markers compared to traditional anti-inflammatory drugs .
Comparative Analysis of Related Compounds
| Compound Name | Pain Relief Efficacy | Neuroprotective Effects | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Related Pyrazine Derivative A | Moderate | High | Moderate |
| Related Pyrazine Derivative B | Low | Low | High |
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogs in Pyrazine and Pyrimidine Families
Table 1: Key Structural Analogs and Substituent Effects
Key Findings :
- Ring System Differences: Pyrimidine analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit distinct nitrogen positioning, altering hydrogen-bonding capabilities and molecular packing. For example, Cl···N interactions (3.09–3.10 Å) stabilize the pyrimidine crystal lattice, a feature less pronounced in pyrazines .
Pharmacologically Active Analogs
Table 2: Functional Analog Comparison
Key Findings :
- Unlike rimonabant, which uses a pyrazole-carboxamide scaffold, the target compound’s pyrazine-amine structure likely alters solubility and metabolic stability .
Physicochemical and Crystallographic Properties
- Lipophilicity : The 2,6-dichlorophenyl group increases logP compared to methoxy-substituted analogs, favoring membrane permeability but reducing aqueous solubility.
- Crystallographic Stability : Pyrimidine analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit Cl···N interactions (3.09–3.10 Å) that stabilize 3D frameworks . Similar interactions may occur in the target compound but remain uncharacterized.
Biological Activity
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine is a chemical compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structural features suggest potential applications in treating various conditions, including cancer and bacterial infections. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a methoxy group and a dichlorophenyl moiety. The molecular formula is CHClNO, with a molecular weight of approximately 360.24 g/mol. The presence of chlorine atoms enhances its biological activity and pharmacological properties.
Anticancer Properties
Research indicates that this compound may act as an inhibitor of oncogenic pathways, particularly those involving KRAS mutations, which are common in various cancers. In vitro studies have shown that compounds with similar structures display significant anticancer activities against different cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of various pyrazine derivatives, it was found that the compound exhibited IC values in the low micromolar range against several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| NCI-H522 (Lung) | 0.08 |
| MCF7 (Breast) | 0.12 |
| SK-OV-3 (Ovarian) | 0.15 |
These results indicate that the compound has promising potential as an anticancer agent.
Antibacterial Activity
The compound has also been studied for its antibacterial properties. Similar compounds have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
The antibacterial mechanism involves disrupting bacterial cell membranes, leading to leakage of intracellular components. Studies have shown that compounds related to this compound can inhibit biofilm formation and reduce bacterial resistance development.
Comparative Biological Activity
A comparison of similar compounds reveals the unique position of this compound regarding its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorobenzyl)-2-methylpyrazin-3-amine | Chlorobenzyl group; methyl substitution | Antimicrobial activity |
| 4-(2,6-Dichloroanilino)-1H-pyrazole | Aniline derivative; pyrazole core | Anticancer properties |
| 3-(Benzylamino)-4-methylpyridine | Pyridine core; benzyl substitution | Neuroprotective effects |
The specific combination of the dichlorophenyl moiety and methoxy group in this compound enhances its selectivity and potency against targeted biological pathways compared to similar compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the pyrazine core can significantly influence both anticancer and antibacterial activities.
Key Findings from SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances biological activity.
- Hydrophilicity : Increased hydrophilicity correlates with improved antibacterial potency.
- Substituent Positioning : The position of substituents on the pyrazine ring affects receptor binding affinity and overall efficacy.
Q & A
Q. What are the standard synthetic routes for 5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine, and how can intermediates be optimized?
The synthesis typically involves coupling a 2,6-dichlorobenzyl ether group to a pyrazin-2-amine core. Key steps include:
- Nucleophilic substitution : Reacting 5-bromopyrazin-2-amine with 2,6-dichlorobenzyl alcohol under basic conditions (e.g., K₂CO₃) to introduce the methoxy group .
- Intermediate purification : Chromatographic techniques (e.g., silica gel column) or recrystallization (using ethanol/water mixtures) to isolate high-purity intermediates .
- Optimization : Adjusting reaction temperature (70–100°C) and solvent polarity (DMF or THF) to improve yields. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : The dichlorophenyl group shows aromatic protons as a triplet (δ 7.2–7.4 ppm), while the pyrazine NH₂ appears as a broad singlet (~δ 5.2 ppm). Methoxy protons resonate as a singlet (δ 4.8–5.0 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 300.1 [M+H]⁺ confirms the molecular weight (299.1 g/mol) .
- IR spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What structural features of this compound contribute to its activity as an enzyme inhibitor?
- Allosteric binding : The dichlorophenyl group occupies hydrophobic pockets in proteins (e.g., SHP2 phosphatase), while the pyrazine core forms hydrogen bonds with catalytic residues .
- Structure-activity relationship (SAR) :
- Chlorine positioning : 2,6-Dichloro substitution maximizes steric complementarity in enzyme binding sites .
- Methoxy linker : Enhances solubility and bioavailability by balancing lipophilicity .
- Pyrazine modifications : Adding methyl groups to the pyrazine ring (e.g., 5-methyl analogs) improves metabolic stability .
Q. How can analogs of this compound be designed to improve pharmacokinetic properties?
- Bioisosteric replacement : Substitute the pyrazine ring with thiazole (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) to enhance membrane permeability .
- Prodrug strategies : Introduce ester or phosphate groups on the methoxy linker for controlled release in vivo .
- CYP450 inhibition studies : Test hepatic microsome stability to identify metabolically labile sites. For example, replacing NH₂ with N-methyl groups reduces oxidative deamination .
Q. What advanced analytical methods ensure purity and stability in long-term studies?
- HPLC-DAD/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months). A C18 column with acetonitrile/water (70:30) gradient is recommended .
- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) to identify photo-degradation pathways (e.g., cleavage of the methoxy group) .
- X-ray crystallography : Resolve crystal structures to assess polymorphic forms that may affect solubility .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects. For example, SHP2 inhibition IC₅₀ varies by cell type due to phosphatase redundancy .
- Dose-response validation : Compare activity across multiple concentrations (1 nM–100 μM) to rule out off-target effects at high doses .
- Orthogonal assays : Confirm enzyme inhibition (e.g., malachite green assay for phosphatases) alongside cellular proliferation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
